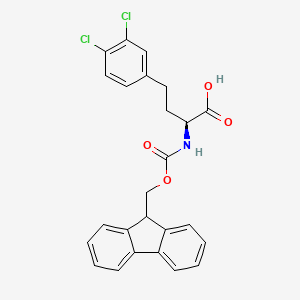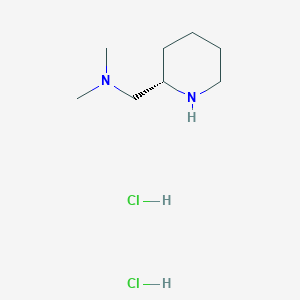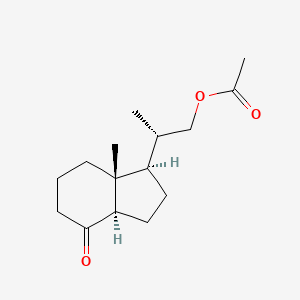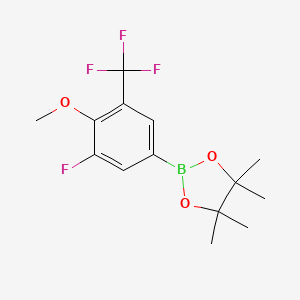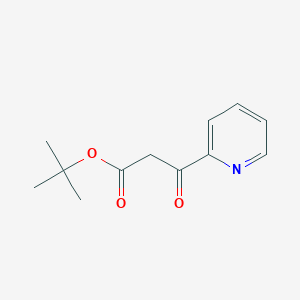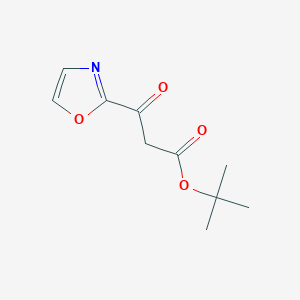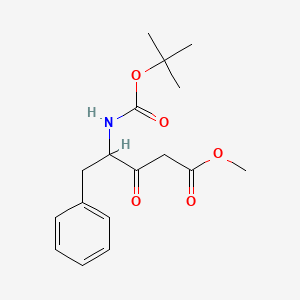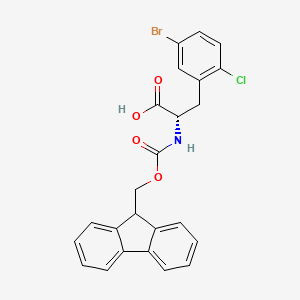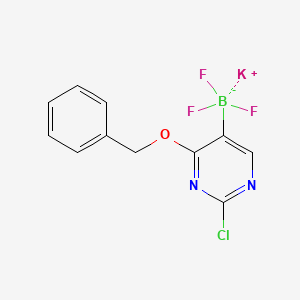
Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate is an organoboron compound that has garnered attention in scientific research due to its utility in various chemical reactions, particularly in cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate typically involves the reaction of 4-benzyloxy-2-chloropyrimidine with a trifluoroborating agent under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or acetonitrile is common.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo other reactions like oxidation, reduction, and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and a base such as sodium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include biaryls, heteroaryls, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its utility in cross-coupling reactions makes it a valuable tool for constructing carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, this compound can be used to synthesize biologically active molecules, such as enzyme inhibitors or receptor ligands. Its ability to form stable bonds with various functional groups makes it useful in the design of new drugs and therapeutic agents.
Medicine: The compound's applications in medicinal chemistry include the development of new drug candidates. Its reactivity and stability allow for the synthesis of compounds with potential therapeutic effects, such as anticancer or antiviral agents.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates. Its role in cross-coupling reactions is crucial for the efficient synthesis of complex molecules on an industrial scale.
Mechanism of Action
The mechanism by which Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate exerts its effects involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, for example, the compound acts as a boronic acid derivative that undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved are typically the carbon-carbon and carbon-heteroatom bonds being formed during the reaction.
Comparison with Similar Compounds
Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate is similar to other boronic acid derivatives used in cross-coupling reactions, such as Potassium (4-methoxy-2-chloropyrimidin-5-yl)trifluoroborate and Potassium (2-chloropyrimidin-5-yl)trifluoroborate.
Uniqueness: What sets this compound apart is its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing specific types of biaryls and heteroaryls that may not be easily accessible with other boronic acid derivatives.
Properties
IUPAC Name |
potassium;(2-chloro-4-phenylmethoxypyrimidin-5-yl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BClF3N2O.K/c13-11-17-6-9(12(14,15)16)10(18-11)19-7-8-4-2-1-3-5-8;/h1-6H,7H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEWPXSCWCUKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(N=C1OCC2=CC=CC=C2)Cl)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BClF3KN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1,1'-Biphenyl]-4-acetic acid, 2-methoxy-](/img/structure/B8097260.png)
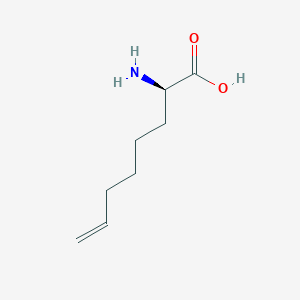
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride](/img/structure/B8097269.png)
